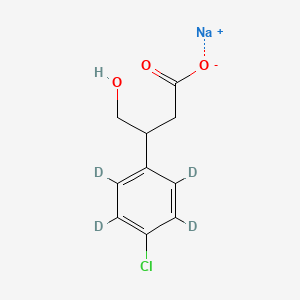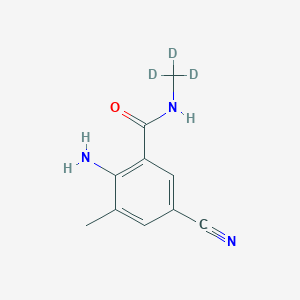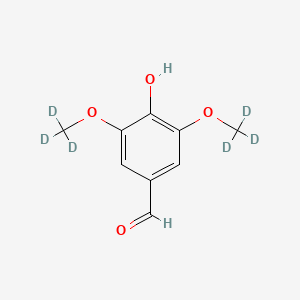![molecular formula C17H25NO5 B13441471 6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester](/img/structure/B13441471.png)
6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester involves the reaction between 3,4-dimethoxyphenethylamine and a hexanoic acid derivative under specific conditions. The reaction typically requires a catalyst and a controlled environment to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .
Scientific Research Applications
6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and reaction mechanism studies.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. This compound is known to affect adrenergic receptors, which play a role in neurotransmission and the regulation of various physiological processes . The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-6-oxo-hexanoic Acid Methyl Ester include:
- Benzeneacetic acid, 3,4-dimethoxy-, methyl ester
- Benzenepropanoic acid, 3,4-dimethoxy-, methyl ester
- Acetic acid, dimethoxy-, methyl ester
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which allows it to interact uniquely with adrenergic receptors and other molecular targets. This unique interaction profile makes it a valuable compound for research in neurology and related fields .
Properties
Molecular Formula |
C17H25NO5 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
methyl 6-[2-(3,4-dimethoxyphenyl)ethylamino]-6-oxohexanoate |
InChI |
InChI=1S/C17H25NO5/c1-21-14-9-8-13(12-15(14)22-2)10-11-18-16(19)6-4-5-7-17(20)23-3/h8-9,12H,4-7,10-11H2,1-3H3,(H,18,19) |
InChI Key |
AEIFASBIWZWBIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCC(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(6-Benzamido-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B13441392.png)






![(R)-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B13441436.png)






